1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)urea
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Description
1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)urea, also known as TH287, is a small-molecule inhibitor that has been extensively studied for its potential as a cancer treatment. This compound is known to inhibit the activity of the enzyme MTH1, which is involved in DNA repair processes in cancer cells.
Scientific Research Applications
Anticancer Applications
Antiproliferative Activity
A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed and synthesized, demonstrating significant antiproliferative effects against various cancer cell lines, such as A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). These compounds were evaluated using a colorimetric assay, and some demonstrated potent inhibitory activities, suggesting their potential as anticancer agents and BRAF inhibitors for further research (Feng et al., 2020).
VEGFR-2 Tyrosine Kinase Inhibition
Novel 1-aryl-3-[2-, 3-, or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas were synthesized and evaluated as VEGFR-2 tyrosine kinase inhibitors. Compounds with the arylurea in the meta position to the thioether showed potent enzymatic inhibition, significant inhibition of Human Umbilical Vein Endothelial Cells (HUVECs) proliferation, migration, and tube formation, indicating an antiangiogenic effect in HUVECs and highlighting a new substitution pattern for type II VEGFR-2 Tyr kinase inhibitors (Machado et al., 2015).
Antimicrobial and Enzyme Inhibition
Antimicrobial Activity
N-Substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas exhibited moderate antimicrobial activity in assays, showing the versatility of pyridine-based ureas in developing new antimicrobial agents (Reddy et al., 2003).
Enzyme Inhibition
A study on urea derivatives, including N-mesityl-N'-(3-methylphenyl)urea and others, subjected to urease, β-glucuronidase, and snake venom phosphodiesterase enzyme inhibition assays, revealed moderate inhibition ranges. This underscores the potential of such derivatives in therapeutic applications targeting specific enzymatic pathways (Mustafa et al., 2014).
Molecular Docking and Computational Studies
- Molecular Docking and DFT Studies: Synthesis, characterization, and computational studies of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea provided insights into its binding and interaction mechanisms. Computational quantum chemical studies and molecular docking with DNA highlighted its potential as a cytotoxic agent against cancer cells, offering a promising approach for drug design and development (Mushtaque et al., 2016).
properties
IUPAC Name |
1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-19-9-8-17(11-12-4-6-15-7-5-12)14(18)16-13-3-2-10-20-13/h2-7,10H,8-9,11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZLYJSZGBTMNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)C(=O)NC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)urea |
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